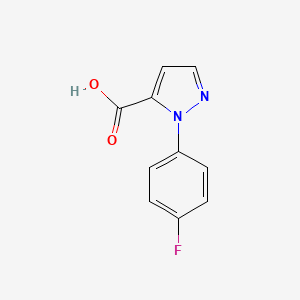

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13514340

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |

| Standard InChI Key | KANHODUOUDSEDQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The core structure of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 4-fluorophenyl group and at position 5 with a carboxylic acid functional group. The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions. The carboxylic acid group enhances solubility in polar solvents and enables derivatization through esterification or amidation .

The molecular formula is C₁₀H₇FN₂O₂, with a molecular weight of 206.17 g/mol. Comparative analysis with analogs like 1-(4-fluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (CAS 1020722-93-3) reveals that alkyl substitutions at position 3 increase hydrophobicity, whereas the carboxylic acid at position 5 promotes hydrogen bonding .

Spectroscopic Characterization

While direct spectral data for 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid are unavailable, studies on related compounds suggest characteristic signals in ¹H NMR:

-

A singlet near δ 8.1–8.3 ppm for the pyrazole C-H proton.

-

Aromatic protons from the 4-fluorophenyl group appearing as a doublet (J = 8.5 Hz) near δ 7.2–7.4 ppm .

-

Carboxylic acid protons typically resonate as broad singlets near δ 12–13 ppm, though these may be absent in deuterated solvents due to exchange .

Mass spectrometry of similar compounds shows fragmentation patterns dominated by the loss of CO₂ (44 Da) from the carboxylic acid group, followed by cleavage of the fluorophenyl moiety .

Synthesis and Derivitization

Synthetic Routes

The synthesis of pyrazole-5-carboxylic acid derivatives often begins with condensation reactions between hydrazines and β-keto esters or diketones. For example:

-

Hydrazine Formation:

Para-substituted phenyl hydrazines react with ethoxymethylenemalononitrile in ethanol under reflux to form pyrazole precursors . -

Cyclization:

Intermediate enamines undergo cyclization in acidic or basic conditions to yield the pyrazole core. For 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, 4-fluorophenylhydrazine hydrochloride could serve as the starting material . -

Carboxylic Acid Introduction:

Oxidation of a methyl group at position 5 (e.g., using KMnO₄ in acidic conditions) or hydrolysis of a nitrile substituent (via H₂SO₄/H₂O) introduces the carboxylic acid functionality .

A representative synthesis yield for such compounds ranges from 30–50%, with purity confirmed via HPLC and elemental analysis .

Derivatization Strategies

The carboxylic acid group enables diverse modifications:

-

Amidation: Coupling with amines using EDCI/HOBt yields bioactive amides. For instance, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide exhibited 85.7% insecticidal activity against Aphis fabae .

-

Esterification: Reaction with alcohols in the presence of H₂SO₄ produces esters, which are explored as prodrugs or agrochemicals .

Biological and Industrial Applications

Agrochemical Innovations

In agricultural chemistry, these compounds serve as:

-

Insecticides: Pyrazole-5-carboxamide derivatives mimic tebufenpyrad, disrupting mitochondrial electron transport in pests. Compound 7h from Huang et al. (2017) achieved 85.7% mortality in A. fabae at 12.5 mg/L, rivaling imidacloprid .

-

Herbicides: The carboxylic acid group chelates metal ions in plant enzymes, inhibiting growth .

Recent Research and Developments

Material Science Applications

The compound’s aromaticity and hydrogen-bonding capacity make it suitable for:

-

Polymer Additives: Enhancing thermal stability in polyesters .

-

Coordination Polymers: Acting as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to create porous materials for gas storage .

Environmental Impact Studies

Recent efforts focus on reducing ecotoxicity. Biodegradation studies show that ester derivatives hydrolyze in soil within 14 days, minimizing persistence .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in cyclization steps and purifying regioisomers. Advances in microwave-assisted synthesis and flow chemistry could address these issues .

Targeted Drug Delivery

Functionalizing the carboxylic acid as a glycoconjugate or nanoparticle-bound prodrug may enhance bioavailability and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume